molecular formula C24H20O B12916050 2,3-Bis(4-methylphenyl)-5-phenylfuran CAS No. 88406-98-8

2,3-Bis(4-methylphenyl)-5-phenylfuran

Cat. No.: B12916050
CAS No.: 88406-98-8
M. Wt: 324.4 g/mol
InChI Key: IHEHOJUNUGENPF-UHFFFAOYSA-N
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Description

5-Phenyl-2,3-di-p-tolylfuran is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom This compound is notable for its unique structural features, which include phenyl and p-tolyl groups attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2,3-di-p-tolylfuran can be achieved through several methods. One common approach involves the reaction of 5-phenyl-1,3-di-p-tolylpent-2-en-4-yn-1-ol with trimethylsilyl chloride in dichloromethane at ambient temperature, yielding a dimeric ether compound. This intermediate is then heated in toluene under reflux to produce the desired furan derivative .

Industrial Production Methods

Industrial production of 5-Phenyl-2,3-di-p-tolylfuran typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and controlled reaction environments to facilitate efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2,3-di-p-tolylfuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.

    Reduction: Reduction reactions can modify the aromatic ring, leading to the formation of partially or fully saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the furan ring, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while substitution reactions can produce a wide range of functionalized furans.

Scientific Research Applications

5-Phenyl-2,3-di-p-tolylfuran has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Phenyl-2,3-di-p-tolylfuran involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding with biological macromolecules, influencing their function. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Furans: Compounds like 2,5-diphenylfuran and 2,3-diphenylfuran share structural similarities with 5-Phenyl-2,3-di-p-tolylfuran.

    Benzofurans: Benzofuran derivatives, such as 2-phenylbenzofuran, also exhibit comparable chemical properties.

Uniqueness

5-Phenyl-2,3-di-p-tolylfuran is unique due to the presence of both phenyl and p-tolyl groups, which impart distinct steric and electronic effects.

Properties

CAS No.

88406-98-8

Molecular Formula

C24H20O

Molecular Weight

324.4 g/mol

IUPAC Name

2,3-bis(4-methylphenyl)-5-phenylfuran

InChI

InChI=1S/C24H20O/c1-17-8-12-19(13-9-17)22-16-23(20-6-4-3-5-7-20)25-24(22)21-14-10-18(2)11-15-21/h3-16H,1-2H3

InChI Key

IHEHOJUNUGENPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(OC(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)C

Origin of Product

United States

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